N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine
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Overview
Description
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.
Preparation Methods
The synthesis of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves several steps:
Starting Material: Adenosine is used as the starting material.
Protection of Amino Group: The amino group of adenosine is protected with a benzoyl group.
Introduction of Protecting Groups: The 5’ and 2’ positions of adenosine are protected with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively.
Formation of Key Intermediate: The key intermediate, N6-Benzoyl-5’-dimethoxytrityl-2’-tert-butyldimethylsilyl-adenosine, is formed.
Final Product: The final product is obtained by reacting the intermediate with appropriate reagents and conditions.
Chemical Reactions Analysis
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions of the molecule, using reagents like halogens or nucleophiles.
Deprotection: The protecting groups (DMT and TBDMS) can be removed using specific conditions, such as acidic or basic environments.
Scientific Research Applications
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying adenosine-related biological processes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, it can bind to these receptors and modulate various signaling pathways. This can lead to effects such as vasodilation and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine is unique compared to other adenosine analogs due to its specific structure and functional groups. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some structural similarities but differ in their specific applications and mechanisms of action .
Properties
Molecular Formula |
C44H49N5O7Si |
---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37?,38+,42-/m1/s1 |
InChI Key |
MNVZQAJPKHSSIB-FKRPTWKPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@@H](C1OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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